molecular formula C8H9BrClNO B13035230 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

Cat. No.: B13035230
M. Wt: 250.52 g/mol
InChI Key: QSBIUTUSSXOJJP-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol ( 1337352-61-0) is a halogen-substituted aminoethanol derivative of high interest in pharmaceutical research and organic synthesis. This compound, with a molecular formula of C 8 H 9 BrClNO and a molecular weight of 250.52 g/mol, serves as a versatile chiral building block for the synthesis of more complex molecules . Its structure features both amino and alcohol functional groups, which allow for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry projects. The bromo and chloro substituents on the phenyl ring make it a particularly useful scaffold for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of structure-activity relationships. Researchers utilize this compound in the development of potential active pharmaceutical ingredients (APIs) and as a key starting material for the synthesis of stereochemically defined targets, including the (S)-enantiomer (CAS 1335934-98-9) . The compound has a calculated density of 1.6±0.1 g/cm³ and a boiling point of 374.1±37.0 °C at 760 mmHg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

2-amino-2-(2-bromo-6-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2

InChI Key

QSBIUTUSSXOJJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CO)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis often begins with a 2-bromo-6-chlorophenyl precursor, typically a substituted benzaldehyde or benzyl alcohol derivative. The halogen substituents are pre-installed on the aromatic ring to ensure regioselectivity and facilitate subsequent functional group transformations.

Stepwise Synthetic Approach

Step Reaction Type Description Typical Conditions Yield Range
1 Halogenated Aromatic Precursor Synthesis Preparation or procurement of 2-bromo-6-chlorophenyl derivatives (e.g., 2-bromo-6-chlorobenzaldehyde). Commercially available or synthesized via electrophilic aromatic substitution High (varies)
2 Amino Alcohol Formation Introduction of amino and hydroxyl groups on the ethan-1-ol side chain via nucleophilic addition or reductive amination Reaction of halogenated benzaldehyde with ammonia or amines and reducing agents under controlled temperature 50-76%
3 Chiral Resolution / Stereocontrol Use of chiral catalysts or resolution techniques to isolate (S)-enantiomer when necessary Chiral auxiliaries or chromatographic separation Variable
4 Purification Silica gel flash column chromatography using ethyl acetate/petroleum ether mixtures Standard column chromatography 60-76%

Representative Synthetic Procedure

A reported general procedure involves:

  • Dissolving the halogenated benzaldehyde precursor in an appropriate solvent such as acetonitrile or tetrahydrofuran (THF).
  • Adding ammonia or a primary amine under inert atmosphere (argon) at low temperature (0 °C) to promote nucleophilic attack on the aldehyde.
  • Reductive amination or nucleophilic addition to form the amino alcohol intermediate.
  • Stirring the reaction mixture at room temperature overnight to ensure completion.
  • Quenching the reaction with aqueous acid (e.g., 1M HCl) and extracting the product with ethyl acetate.
  • Washing organic layers with sodium bicarbonate and brine, drying over sodium sulfate, and concentrating under reduced pressure.
  • Purifying the crude product by flash column chromatography using ethyl acetate/petroleum ether (ratios typically 1:15 to 1:1) to afford the target compound as a solid with yields ranging from 50% to 76%.
  • Chromatography: Silica gel flash chromatography is the preferred method for purification, with solvent systems optimized for polarity and compound solubility.
  • Characterization: The product’s identity and purity are confirmed by NMR, mass spectrometry, and comparison with literature data.
  • Stereochemical Purity: Chiral HPLC or optical rotation measurements are used to verify enantiomeric excess when the (S)-enantiomer is targeted.
  • The presence of both bromine and chlorine substituents requires careful control of reaction conditions to avoid dehalogenation or substitution side reactions.
  • Reaction temperature and solvent choice critically affect yield and stereochemical outcome.
  • Use of inert atmosphere (argon or nitrogen) prevents oxidation and side reactions.
  • Post-synthetic modifications are possible but require stability assessments due to multiple reactive sites.
  • The synthetic methods have been optimized to balance yield, stereoselectivity, and scalability for research applications.
Aspect Details
Starting Material 2-Bromo-6-chlorobenzaldehyde or related halogenated aromatic precursors
Key Reaction Nucleophilic addition / reductive amination to introduce amino and hydroxyl groups
Reaction Conditions Low temperature (0 °C) to room temperature; inert atmosphere
Purification Silica gel flash chromatography with ethyl acetate/petroleum ether
Yield Range 50-76%
Stereochemical Control Chiral catalysts or resolution methods for (S)-enantiomer isolation
Analytical Techniques NMR, mass spectrometry, chiral HPLC, optical rotation
Challenges Avoiding side reactions involving halogen substituents; maintaining stereochemical integrity

The preparation of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol is achieved through well-established synthetic organic chemistry methods involving halogenated aromatic precursors and nucleophilic addition reactions to introduce amino alcohol functionality. The process requires careful optimization of reaction conditions and purification techniques to ensure high yield and stereochemical purity. These methods are supported by diverse research findings and are foundational for the compound’s application in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. The bromine and chlorine atoms contribute to its reactivity and ability to undergo substitution reactions, which can modulate its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ketones vs. Ethanolamines

  • 2-Bromo-1-(2-chlorophenyl)ethan-1-one (ketone) has a molecular weight of 233.48 g/mol and a density of 1.602 g/cm³ . Its lack of polar groups (e.g., amino or hydroxyl) reduces solubility in aqueous media compared to ethanolamine derivatives.
  • 2-Amino-2-(4-methylphenyl)ethan-1-ol (ethanolamine) shares the ethanolamine backbone with the target compound but replaces halogens with a 4-methyl group, reducing molecular weight (151.21 g/mol) and lipophilicity .

Aromatic Core Modifications

  • 2-Amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride replaces the phenyl ring with a pyridyl group, introducing a basic nitrogen atom. This modification enhances water solubility (as a hydrochloride salt) and alters electronic properties due to the aromatic heterocycle .

Physicochemical Properties

Compound Name Substituents Core Functional Group Molecular Weight (g/mol) Key Properties Reference
2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL 2-Br, 6-Cl Phenyl Ethanolamine ~264.5 (estimated) High lipophilicity, potential steric effects
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Cl Benzyl Amino acid IC₅₀ ≈ 2,6-Cl analog; Gibbs −6.4 kcal/mol
2-Bromo-1-(2-chlorophenyl)ethan-1-one 2-Cl, Br Phenyl Ketone 233.48 Density: 1.602 g/cm³
2-Amino-2-(4-methylphenyl)ethan-1-ol 4-Me Phenyl Ethanolamine 151.21 95% purity; lower MW than halogenated

Biological Activity

2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

PropertyValue
Molecular FormulaC₈H₉BrClN
Molecular Weight218.52 g/mol
IUPAC Name2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL
InChIInChI=1S/C8H9BrClN/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Isomeric SMILESC1=CC(=C(C=C1Cl)Br)C@@HN

The biological activity of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms (bromine and chlorine) facilitate halogen bonding and other non-covalent interactions. These interactions modulate the activity of specific proteins, leading to various physiological effects.

Pharmacological Applications

Research indicates that this compound may have applications in several areas:

Anticancer Activity :
Studies suggest that compounds with similar structures exhibit anti-proliferative effects against cancer cell lines. The compound's interactions with certain receptors may inhibit tumor growth or induce apoptosis in cancer cells.

Neurological Disorders :
Given its structural features, it may interact with neurotransmitter receptors, making it a candidate for drug development targeting neurological conditions.

In Vitro Studies

Research has demonstrated that this compound can effectively modulate enzyme activity. For instance, studies on similar compounds have shown significant inhibition of specific enzymes involved in cancer progression.

Comparative Analysis

In comparative studies with other halogenated amino compounds, 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL exhibited higher binding affinities to certain biological targets due to its unique halogen substituents.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties.

Antibacterial Efficacy

A study evaluated various synthesized compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) against common bacterial strains as follows:

Bacterial StrainMIC (µM)Comparison with Standard
Staphylococcus aureus12.4Comparable to ciprofloxacin
Escherichia coli16.4Moderate activity
Klebsiella pneumoniae16.1Moderate activity

Synthetic Routes

The synthesis of this compound typically involves the reduction of 2-bromo-6-chlorophenylacetone followed by amination. This synthetic pathway is crucial for producing the compound in a laboratory setting for further biological evaluation.

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